molecular formula C8H6ClN3OS B14336915 (5-Chloro-1,2-benzothiazol-3-yl)urea CAS No. 105734-59-6

(5-Chloro-1,2-benzothiazol-3-yl)urea

Cat. No.: B14336915
CAS No.: 105734-59-6
M. Wt: 227.67 g/mol
InChI Key: VBOUWBFPRNDVBC-UHFFFAOYSA-N
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Description

(5-Chloro-1,2-benzothiazol-3-yl)urea (CAS: 105734-59-6) is a benzothiazole derivative with the molecular formula C₈H₆N₃OSCl and a molecular weight of 227.67 g/mol . The compound features a benzothiazole core substituted with a chlorine atom at position 5 and a urea group (-NH-C(=O)-NH₂) at position 3. Key physicochemical properties include:

  • XlogP: 1.9 (moderate lipophilicity)
  • Topological Polar Surface Area (PSA): 96.2 Ų (indicative of high polarity)
  • Hydrogen Bond Donors/Acceptors: 2 donors (urea NH groups) and 3 acceptors (urea carbonyl and benzothiazole S/N atoms) .

Properties

CAS No.

105734-59-6

Molecular Formula

C8H6ClN3OS

Molecular Weight

227.67 g/mol

IUPAC Name

(5-chloro-1,2-benzothiazol-3-yl)urea

InChI

InChI=1S/C8H6ClN3OS/c9-4-1-2-6-5(3-4)7(12-14-6)11-8(10)13/h1-3H,(H3,10,11,12,13)

InChI Key

VBOUWBFPRNDVBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=NS2)NC(=O)N

Origin of Product

United States

Preparation Methods

The synthesis of (5-Chloro-1,2-benzothiazol-3-yl)urea can be achieved through several synthetic routes. One common method involves the reaction of 5-chloro-2-aminobenzenethiol with an isocyanate. The reaction typically occurs under mild conditions and yields the desired product with good efficiency. Industrial production methods may involve the use of microwave irradiation or one-pot multicomponent reactions to enhance the yield and reduce reaction times .

Chemical Reactions Analysis

(5-Chloro-1,2-benzothiazol-3-yl)urea undergoes various chemical reactions, including:

Scientific Research Applications

(5-Chloro-1,2-benzothiazol-3-yl)urea has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (5-Chloro-1,2-benzothiazol-3-yl)urea involves the inhibition of specific enzymes and proteins. For example, it can inhibit dihydroorotase, DNA gyrase, and other enzymes involved in bacterial and fungal metabolism. This inhibition disrupts the normal functioning of these organisms, leading to their death. The compound may also interact with molecular targets such as receptors and ion channels, affecting cellular signaling pathways .

Comparison with Similar Compounds

Research Findings and Discussion

Electronic and Steric Effects

  • The 5-chloro substituent in the target compound may sterically hinder interactions at flat binding sites compared to the smaller 3-methoxy group in its analog.

Pharmacological Potential

  • However, the urea group’s polarity may limit CNS penetration compared to Ziprasidone’s lipophilic piperazine chain .

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